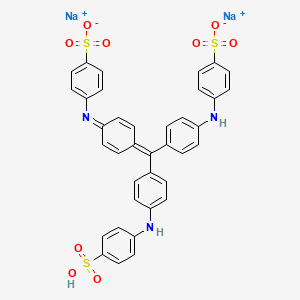

Methyl Blue

Description

Properties

CAS No. |

28983-56-4 |

|---|---|

Molecular Formula |

C37H28N3Na2O9S3+ |

Molecular Weight |

800.8 g/mol |

IUPAC Name |

disodium;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfonatophenyl)azaniumylidenecyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |

InChI |

InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-1 |

InChI Key |

MCPLVIGCWWTHFH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)[O-])C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

6415-98-1 28983-56-4 |

physical_description |

Dark-blue powder; [Hawley] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acid Blue 93 disodium ((4-(bis(4-((sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate Methyl Blue |

Origin of Product |

United States |

Foundational & Exploratory

The Tale of Two Blues: A Technical Guide to the Chemical Differences Between Methyl Blue and Methylene Blue

For Researchers, Scientists, and Drug Development Professionals

In the vast and varied world of histological stains and redox indicators, few names cause as much confusion as methyl blue and methylene blue. Though their names are deceptively similar, these two compounds are fundamentally different in their chemical structure, properties, and applications. This technical guide provides an in-depth exploration of the core chemical distinctions between this compound and methylene blue, offering clarity for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Divergence

The primary chemical difference lies in their core structures. This compound is a triphenylmethane dye, while methylene blue is a thiazine dye. This fundamental structural variance gives rise to their distinct properties and functionalities.

Comparative Physicochemical Properties

A summary of the key quantitative data for this compound and methylene blue is presented below for easy comparison.

| Property | This compound | Methylene Blue |

| Chemical Formula | C₃₇H₂₇N₃Na₂O₉S₃[1][2] | C₁₆H₁₈ClN₃S[3] |

| Molar Mass | 799.814 g/mol [1] | 319.85 g/mol |

| Appearance | Dark crimson/red powder | Dark green crystalline powder |

| Solubility in Water | Soluble (7 g/100 ml) | Soluble (1 g in 25 ml); slightly soluble |

| Solubility in Ethanol | Slightly soluble | Soluble (1 g in 65 ml) |

| Absorption Maxima (λmax) | 594-610 nm | ~665 nm, ~609 nm, also peaks in UV at ~292 nm and ~246 nm |

Visualizing the Structural Divide

The distinct chemical architectures of this compound and methylene blue are the root of their differing properties. The following diagrams, generated using the DOT language, illustrate these fundamental structural differences.

Figure 1: Chemical Structures of this compound and Methylene Blue

Experimental Protocols: Differentiating in Practice

The distinct chemical natures of this compound and methylene blue lead to their use in different experimental applications. The following are detailed methodologies for key experiments that highlight their unique staining and redox properties.

Histological Staining Protocols

1. Mallory's Trichrome Stain (utilizing this compound/Aniline Blue)

This technique is instrumental in histology for differentiating cellular from extracellular components, particularly collagen.

-

Principle: This method employs a sequential application of dyes with differing molecular weights. The smaller acid fuchsin molecules initially stain most tissue components. A subsequent treatment with phosphomolybdic acid is thought to act as a mordant and also to decolorize the collagen. Finally, the larger aniline blue (a common formulation of this compound) molecules can penetrate and stain the now porous collagen fibers blue.

-

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in acid fuchsin solution for 1-3 minutes.

-

Rinse briefly in distilled water.

-

Place slides in 1% phosphomolybdic acid for 2-5 minutes. This step removes the acid fuchsin from the collagen.

-

Without rinsing, transfer directly to aniline blue solution and stain for 5-15 minutes.

-

Rinse quickly in 95% ethanol to differentiate.

-

Dehydrate through absolute alcohol, clear in xylene, and mount.

-

-

Expected Results: Collagen will be stained a deep blue, nuclei will be red, and cytoplasm will be a pale pink to red.

2. Gömöri's One-Step Trichrome Stain (can utilize a component of this compound)

This is a simplified trichrome staining method.

-

Principle: This procedure combines the plasma stain (chromotrope 2R) and the connective tissue fiber stain (fast green FCF or aniline blue) in a solution of phosphotungstic acid and glacial acetic acid. The differential staining is based on the selective uptake of the dyes by different tissue components.

-

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Mordant sections in Bouin's fluid at 56-60°C for 1 hour.

-

Wash in running tap water until the yellow color is removed.

-

Stain in Weigert's iron hematoxylin for 10 minutes to stain the nuclei.

-

Wash in running tap water for 10 minutes.

-

Stain in Gomori Trichrome stain solution for 15-20 minutes.

-

Differentiate in 0.5% acetic acid solution for 2 minutes.

-

Dehydrate, clear, and mount.

-

-

Expected Results: Nuclei will be black, cytoplasm, keratin, and muscle fibers will be red, and collagen and mucin will be green or blue depending on the counterstain used.

3. Lactophenol Cotton Blue Staining (utilizing a component of this compound)

This is a common method for the microscopic visualization of fungi.

-

Principle: Lactophenol serves as a mounting fluid with multiple functions: phenol kills the fungi, lactic acid preserves the fungal structures, and cotton blue (a formulation of this compound) stains the chitin in the fungal cell walls.

-

Procedure:

-

Place a drop of 70% ethanol on a clean microscope slide.

-

Transfer a small portion of the fungal culture into the drop of ethanol.

-

Add one to two drops of Lactophenol Cotton Blue stain before the ethanol evaporates.

-

Gently lower a coverslip over the specimen, avoiding air bubbles.

-

Examine under a microscope.

-

-

Expected Results: Fungal hyphae and spores will be stained blue.

Redox Indicator Protocol

The "Blue Bottle" Experiment (utilizing Methylene Blue)

This classic chemistry demonstration illustrates the reversible oxidation-reduction of methylene blue.

-

Principle: In an alkaline solution of a reducing sugar (like dextrose), methylene blue is reduced to its colorless form, leucomethylene blue. Shaking the container introduces atmospheric oxygen, which oxidizes the leucomethylene blue back to the blue-colored methylene blue. The cycle can be repeated until the reducing agent is consumed.

-

Procedure:

-

In a flask, dissolve 8 g of potassium hydroxide in 300 mL of water.

-

Add 10 g of dextrose (glucose) to the solution and stir until dissolved.

-

Add a few drops of a 1% methylene blue solution.

-

Stopper the flask. The solution will initially be blue.

-

Allow the flask to stand undisturbed. The blue color will fade to colorless as the methylene blue is reduced.

-

Shake the flask vigorously. The solution will turn blue again as the leucomethylene blue is re-oxidized by the oxygen in the air inside the flask.

-

-

Logical Workflow:

Figure 2: Blue Bottle Experiment Workflow

Conclusion: Two Dyes, Distinct Identities

It is imperative for researchers and scientists to recognize that this compound and methylene blue are not interchangeable. Their distinct chemical structures, a triphenylmethane versus a thiazine, dictate their disparate physicochemical properties and, consequently, their applications. This compound and its formulations are staples in histological staining for connective tissues and fungi, while methylene blue's utility shines as a redox indicator and in certain medical applications. A thorough understanding of their fundamental chemical differences is crucial for the accurate design and interpretation of experiments in research and development.

References

An In-depth Technical Guide to the History and Discovery of Methyl Blue as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl blue, a derivative of the triphenylmethane class of dyes, has played a significant, albeit often confused, role in the history of biological staining. Frequently mistaken for the thiazine dye methylene blue, this compound possesses distinct chemical properties and staining applications, most notably its use as a selective stain for collagen in connective tissues. This technical guide provides a comprehensive overview of the history, chemical nature, and key applications of this compound as a biological stain. It clarifies its distinction from methylene blue, details its synthesis, and presents historical and modern protocols for its use, particularly in trichrome staining methods. Quantitative data on its properties are summarized, and key experimental workflows are visualized to provide a thorough resource for researchers and professionals in the life sciences.

Introduction: A Tale of Two Blues

In the annals of histology, the terms "this compound" and "methylene blue" have been a source of persistent confusion. While both are blue dyes with important applications in biological staining, they belong to different chemical classes and exhibit distinct staining properties.

-

Methylene Blue: A basic thiazine dye (C₁₆H₁₈ClN₃S), it is a cationic stain that binds to negatively charged components of the cell, such as nucleic acids in the nucleus and RNA in the cytoplasm. Its history is closely intertwined with the pioneering work of bacteriologists like Robert Koch and Paul Ehrlich in the late 19th century.[1][2][3]

-

This compound: An acidic triphenylmethane dye (C₃₇H₂₇N₃Na₂O₉S₃), it is an anionic stain primarily used for the selective staining of collagen fibers in connective tissue.[4] It is a key component of several important polychrome staining methods, including Mallory's and Gömori's trichrome stains.

This guide will focus specifically on the history and application of This compound .

History and Discovery

The latter half of the 19th century witnessed a revolution in microscopy, driven in large part by the development of synthetic dyes from coal tar.[5] These aniline dyes provided researchers with the tools to visualize cellular structures with unprecedented clarity.

While the synthesis of methylene blue by Heinrich Caro in 1876 is well-documented, the precise origins of this compound as a biological stain are more diffuse, often appearing in the literature under the broader term "aniline blue." Aniline blue itself refers to a mixture of triphenylmethane dyes, including this compound and water blue.

The significant breakthrough for this compound in histology came with its incorporation into polychrome staining techniques designed to differentiate various tissue components. The most notable of these is Mallory's trichrome stain , first published by Frank Burr Mallory in 1900. This method utilized a sequence of dyes—acid fuchsin, aniline blue, and orange G—to differentially stain cytoplasm, nuclei, and collagen, with aniline blue imparting a characteristic deep blue color to collagen fibers. This technique, and its subsequent modifications, became indispensable for the study of connective tissues and the diagnosis of fibrotic pathologies.

Chemical Properties and Synthesis

This compound is a complex triphenylmethane dye. Its chemical structure, featuring three phenyl groups attached to a central carbon atom and multiple sulfonate groups, is responsible for its acidic nature and its affinity for basic proteins like collagen.

Table 1: Quantitative Data for this compound

| Property | Value |

| Chemical Formula | C₃₇H₂₇N₃Na₂O₉S₃ |

| Molar Mass | 799.81 g/mol |

| Appearance | Dark reddish-brown to purple powder |

| Solubility | Soluble in water; slightly soluble in ethanol |

| UV-Vis Absorption Maxima (in water) | ~600-610 nm |

Purity Standards for Biological Grade this compound:

For reliable and reproducible staining results, biological grade this compound should meet specific purity standards. While detailed specifications can vary by supplier, key parameters include:

Table 2: Purity Specifications for Biological Grade this compound

| Parameter | Specification |

| Dye Content | ≥ 70% |

| Loss on Drying | ≤ 10% |

| Insoluble Matter | ≤ 1% |

Synthesis of Triphenylmethane Dyes

The synthesis of triphenylmethane dyes like this compound generally involves the condensation of an aromatic aldehyde with an N-alkylaniline in the presence of an acid catalyst, followed by oxidation.

Mechanism of Staining

This compound, being an acidic dye, carries a net negative charge. In solution, it selectively binds to positively charged tissue components. The basis for its strong affinity for collagen lies in the abundance of basic amino acid residues within the collagen triple helix. The staining process in trichrome methods is a competitive one, where the size of the dye molecules and the porosity of the tissue play crucial roles.

In Mallory's trichrome stain, the tissue is first treated with an acid dye of smaller molecular weight (acid fuchsin), which stains most tissue components. Subsequently, phosphotungstic or phosphomolybdic acid is used as a differentiating agent. This large polyacid is thought to displace the acid fuchsin from collagen due to its porous nature. Finally, the larger this compound molecule displaces the polyacid from the collagen, resulting in a selective blue staining.

Experimental Protocols

The following are detailed methodologies for key historical staining techniques that utilize this compound.

Mallory's Trichrome Stain (Original 1900 Protocol)

This protocol is adapted from Frank Burr Mallory's original publication.

Solutions:

-

Acid Fuchsin Solution: 0.1 g acid fuchsin in 100 ml of distilled water.

-

Aniline Blue-Orange G Solution: 0.5 g aniline blue, 2 g orange G, in 100 ml of 1% aqueous phosphomolybdic acid.

-

Differentiating Solution: 95% alcohol.

Procedure:

-

Bring paraffin sections to water.

-

Stain in the acid fuchsin solution for 1 to 3 minutes.

-

Rinse in distilled water.

-

Stain in the aniline blue-orange G solution for 20 minutes to an hour.

-

Rinse in distilled water.

-

Differentiate and dehydrate in several changes of 95% alcohol.

-

Clear in xylene and mount.

Expected Results:

-

Collagen: Deep blue

-

Nuclei, Cytoplasm, Muscle: Red to pink

-

Red Blood Cells: Orange to red

Gömori's One-Step Trichrome Stain

Developed by George Gömori, this method provides a more rapid and stable staining result.

Solution:

-

Gömori's Trichrome Stain:

-

Chromotrope 2R: 0.6 g

-

Fast Green FCF, Aniline Blue, or Light Green SF: 0.3 g

-

Phosphotungstic acid: 0.8 g

-

Glacial acetic acid: 1.0 ml

-

Distilled water: 100 ml

-

Procedure:

-

Bring paraffin sections to water.

-

Mordant in Bouin's fluid for 1 hour at 56°C (optional, for formalin-fixed tissue).

-

Rinse in running tap water until the yellow color disappears.

-

Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.

-

Wash in running tap water.

-

Stain in Gömori's trichrome stain for 15-20 minutes.

-

Rinse in 0.5% acetic acid for 2 minutes.

-

Dehydrate, clear, and mount.

Expected Results:

-

Collagen: Blue (if aniline blue is used) or Green (if Fast Green or Light Green is used)

-

Nuclei: Black

-

Cytoplasm, Keratin, Muscle: Red

References

- 1. About: http://dbpedia.org/resource/Mallory's_trichrome_stain [dbpedia.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Histological Stains in the Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mallory's trichrome stain - Wikipedia [en.wikipedia.org]

- 5. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]

Spectrophotometric Properties of Methyl Blue: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of methyl blue, a versatile cationic thiazine dye with broad applications in research and clinical settings. This document details its core spectrophotometric characteristics, provides standardized experimental protocols for its use, and explores its involvement in key cellular signaling pathways.

Core Spectrophotometric Properties of this compound

This compound's utility in quantitative assays is underpinned by its distinct light absorption profile in the visible spectrum. Its spectrophotometric properties are influenced by several factors, including solvent polarity, pH, and concentration, which can lead to the formation of aggregates such as dimers and trimers.

Absorption Spectrum and Molar Absorptivity

In dilute aqueous solutions, this compound exhibits a primary absorption maximum (λmax) in the range of 664-668 nm, with a shoulder at approximately 610 nm.[1][2][3] The intense blue color of the solution is due to this strong absorption in the red region of the visible spectrum. The molar extinction coefficient (ε) is a crucial parameter for quantitative analysis using the Beer-Lambert law.

Factors Influencing the Absorption Spectrum

Several factors can alter the absorption spectrum of this compound, which is critical for researchers to consider when developing and interpreting spectrophotometric assays:

-

Solvent Polarity (Solvatochromism): The position of the absorption maximum is sensitive to the polarity of the solvent.[4][5] A shift in the absorption maximum to a shorter wavelength (hypsochromic or blue shift) or a longer wavelength (bathochromic or red shift) can occur with changes in solvent polarity. For instance, in less polar solvents like methanol and ethanol, the λmax is slightly shifted to shorter wavelengths compared to water.

-

Concentration and Aggregation: At higher concentrations, this compound molecules tend to form dimers, trimers, and even tetramers. This aggregation leads to a blue shift in the absorption maximum. The dimer of this compound has an absorption maximum at approximately 605-610 nm, while the trimer absorbs at around 580 nm. This phenomenon is important to consider when preparing standard curves for quantitative assays.

-

pH: The pH of the solution can influence the charge distribution on the this compound molecule, thereby affecting its electronic structure and absorption spectrum.

Quantitative Data Summary

The following table summarizes the key spectrophotometric properties of this compound in various solvents.

| Property | Water | Methanol | Ethanol |

| λmax (monomer) | 664-668 nm | ~654 nm | ~653 nm |

| λmax (dimer) | ~610 nm | - | - |

| Molar Extinction Coefficient (ε) at λmax | ~70,000 - 95,000 M⁻¹cm⁻¹ | Not widely reported | Not widely reported |

Experimental Protocols

This section provides detailed methodologies for key research applications of this compound.

Mammalian Cell Viability Assay

This protocol provides a method for assessing cell viability based on the principle that viable cells with active metabolism can reduce this compound to its colorless form, leucomethylene blue.

Materials:

-

This compound solution (0.1% w/v in phosphate-buffered saline - PBS)

-

Mammalian cells cultured in a 96-well plate

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a desired density and allow them to adhere and grow for 24 hours.

-

Treatment: Treat the cells with the test compound for the desired duration. Include untreated control wells.

-

Washing: Carefully aspirate the culture medium and wash the cells twice with 100 µL of PBS per well.

-

Staining: Add 50 µL of 0.1% this compound solution to each well and incubate at 37°C for 10-15 minutes.

-

Washing: Remove the this compound solution and wash the plate by immersing it in a beaker of distilled water and blotting it dry. Repeat this step 3-4 times until the water runs clear.

-

Elution: Add 100 µL of an elution solution (e.g., 1% acetic acid in 50% ethanol) to each well to solubilize the dye taken up by the cells.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 570 nm and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Quantification of Sulfated Glycosaminoglycans (DMMB Assay)

The 1,9-dimethylmethylene blue (DMMB) assay is a rapid and sensitive colorimetric method for the quantification of sulfated glycosaminoglycans (sGAGs). The binding of DMMB to sGAGs results in a color shift that can be measured spectrophotometrically.

Materials:

-

DMMB reagent: 16 mg of 1,9-dimethylmethylene blue, 3.04 g of glycine, 1.6 g of NaCl, dissolved in 1 L of 0.1 M acetic acid (pH 3.0).

-

Chondroitin sulfate or heparin standards

-

Samples containing sGAGs (e.g., cell culture supernatant, tissue extracts)

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of chondroitin sulfate or heparin standards in the range of 0-50 µg/mL.

-

Sample Preparation: Dilute samples as necessary to fall within the range of the standard curve.

-

Assay:

-

Pipette 20 µL of each standard and sample into a 96-well plate.

-

Add 200 µL of the DMMB reagent to each well.

-

Mix immediately by pipetting up and down or using a plate shaker.

-

-

Absorbance Measurement: Immediately read the absorbance at 525 nm and 595 nm using a microplate reader. The ratio of absorbance at 525 nm to 595 nm is used to determine the sGAG concentration.

Involvement in Cellular Signaling Pathways

This compound is not merely a dye for staining; it actively participates in and modulates several critical cellular signaling pathways, primarily due to its redox properties.

Mitochondrial Electron Transport Chain

This compound can act as an alternative electron carrier in the mitochondrial electron transport chain (ETC). In its reduced form (leucomethylene blue), it can donate electrons directly to cytochrome c, thereby bypassing complexes I and III. This action can help maintain cellular respiration and ATP production, particularly under conditions of mitochondrial dysfunction.

HIF-1α/EPO/mTOR Signaling Pathway

In the context of neuroprotection, this compound has been shown to stabilize and activate Hypoxia-Inducible Factor-1 alpha (HIF-1α). It achieves this by increasing glucose metabolism, which leads to an increase in endogenous pyruvate, a known stabilizer of HIF-1α under normoxic conditions. Furthermore, this compound can activate the Erythropoietin (EPO) signaling pathway, which in turn activates the mTOR pathway, leading to increased transcription of HIF-1α.

Nitric Oxide-cGMP Pathway

This compound is a well-known inhibitor of soluble guanylate cyclase (sGC), the enzyme that produces cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO). By inhibiting sGC, this compound can counteract the vasodilatory effects of NO, which has implications for conditions like septic shock.

PINK1/Parkin Pathway of Mitophagy

This compound has been shown to promote the selective removal of damaged mitochondria through a process called mitophagy. It can activate pathways such as the PINK1/Parkin pathway. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which then ubiquitinates mitochondrial proteins, marking the damaged organelle for degradation by autophagy.

Conclusion

This compound is a powerful tool in the researcher's arsenal, with well-defined spectrophotometric properties that allow for its use in a variety of quantitative assays. Its ability to interact with and modulate key cellular signaling pathways opens up exciting avenues for its application in drug development and the study of cellular metabolism and disease. A thorough understanding of its spectrophotometric behavior and its biological activities is essential for its effective and accurate use in research.

References

A Technical Guide to the Mechanism of Action of Methyl Blue Staining

This guide provides an in-depth exploration of the core mechanisms, protocols, and quantitative parameters of Methyl Blue, a versatile anionic dye. Primarily utilized in histology for staining collagenous connective tissue and in mycology for identifying fungal structures, its application is pivotal for researchers, scientists, and professionals in drug development. This document delineates its distinct applications, providing detailed experimental procedures and the fundamental principles of its staining action.

Note on Terminology: this compound (C.I. 42780) is an acidic, anionic triphenylmethane dye. It is functionally similar and often used interchangeably with Aniline Blue (C.I. 42780) or Water Blue (C.I. 42755) in histological preparations.[1] It is critically important to distinguish this compound from Methylene Blue (C.I. 52015), a basic, cationic thiazine dye used for vital staining and staining of negatively charged cellular components like nucleic acids.[2][3] This guide focuses exclusively on this compound.

Application in Histology: Collagen Staining (Trichrome Methods)

This compound is a cornerstone of many polychrome staining techniques, most notably Mallory's Trichrome stain, designed to differentiate cellular from extracellular components.[4] It selectively imparts a deep blue color to collagen, making it invaluable for studying fibrosis, connective tissue structure, and tissue pathology.[4]

Core Mechanism of Action

The selectivity of Mallory's trichrome stain is governed by the molecular size of the dyes and the differential permeability of the tissue components. The process is a sequential staining method where a polyacid, such as phosphotungstic acid or phosphomolybdic acid, acts as a differentiating agent.

-

Initial Staining: The tissue is first treated with an acidic red dye, such as Acid Fuchsin, which stains cytoplasm, muscle fibers, and collagen.

-

Mordanting & Differentiation: The section is then immersed in a solution of phosphotungstic/phosphomolybdic acid. This large polyacid molecule is believed to displace the smaller, easily diffusible Acid Fuchsin molecules from the highly permeable collagen fibers while the dye is retained in denser tissues like cytoplasm and muscle. This step effectively prepares the collagen to be stained by a subsequent dye.

-

Counterstaining: The tissue is finally treated with a solution containing the larger this compound (or Aniline Blue) molecule. Due to its size, this compound selectively penetrates the now porous collagen fibers, binding to them and imparting a characteristic deep blue color. The binding is an electrostatic interaction between the anionic sulfonate groups on the dye and the cationic amino groups on collagen fibers under acidic conditions. Other smaller dyes, like Orange G, may be included in this step to stain remaining structures such as erythrocytes.

Caption: Mechanism of differential staining in Mallory's Trichrome method.

Quantitative Data: Solution Composition

The precise concentrations of reagents are critical for achieving optimal differential staining. The following table summarizes typical solution compositions for Mallory's Trichrome stain.

| Solution Component | Reagent | Concentration / Formulation | Reference |

| Solution A (Stain) | Acid Fuchsin | 0.5 g | |

| Distilled Water | 100 ml | ||

| Solution B (Differentiator) | Phosphomolybdic Acid | 1% aqueous solution | |

| or Phosphotungstic Acid | 1 g in 100 ml distilled water | ||

| Solution C (Counterstain) | This compound (or Aniline Blue) | 0.15 g - 0.5 g | |

| Orange G | 2.0 g | ||

| Oxalic Acid | 2.0 g | ||

| Distilled Water | 100 ml |

Experimental Protocol: Mallory's Trichrome Stain

This protocol is adapted from standard histological procedures for paraffin-embedded sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).

-

Rinse briefly in distilled water.

-

-

Staining with Acid Fuchsin:

-

Place slides in Solution A (Acid Fuchsin) for 2-3 minutes.

-

Rinse with distilled water.

-

-

Differentiation:

-

Place slides in Solution B (Phosphomolybdic/Tungstic Acid) for 2 minutes. This step removes the red stain from collagen.

-

Rinse quickly with distilled water.

-

-

Counterstaining:

-

Immerse slides in Solution C (this compound/Orange G) for 5-15 minutes. This stains collagen blue and erythrocytes orange.

-

Wash well with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate sections rapidly through ascending grades of ethanol: 95% (2 changes, 30 seconds each) and 100% (2 changes, 1 minute each).

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Collagen: Deep Blue

-

Nuclei, Myofibrils, Neuroglia: Red

-

Erythrocytes: Orange/Gold Yellow

-

Elastic Fibers: Pale Pink or Unstained

Caption: Experimental workflow for Mallory's Trichrome staining.

Application in Mycology: Fungal Staining (Lactophenol Cotton Blue)

Lactophenol Cotton Blue (LPCB) is the most widely used method for the staining and microscopic observation of fungi. The "Cotton Blue" component is this compound.

Core Mechanism of Action

LPCB is a combination mountant and stain. Each component serves a specific function:

-

Phenol: Acts as a fungicide, killing any live organisms.

-

Lactic Acid: Preserves the delicate fungal structures like hyphae and spores.

-

Glycerol: Prevents the specimen from drying out by acting as a semi-permanent mounting fluid.

-

Cotton Blue (this compound): This is the staining agent. As an acidic dye, it has a strong affinity for and stains the chitin present in the cell walls of fungi, rendering them a pale to dark blue color for visualization.

Caption: Functional components of LPCB and their targets in a fungal sample.

Quantitative Data: Solution Composition

The formulation for LPCB is standardized for optimal preservation and staining.

| Reagent | Formulation (per 100 ml) | Reference |

| Phenol Crystals | 20 g | |

| Lactic Acid | 20 ml | |

| Glycerol | 40 ml | |

| Cotton Blue (this compound) | 0.05 g | |

| Distilled Water | 20 ml (to dissolve dye) |

Note: Preparation often involves dissolving the dye in water overnight before combining with the other reagents.

Experimental Protocol: LPCB Wet Mount

This is a simple protocol for preparing a fungal specimen for microscopic examination.

-

Slide Preparation: Place a drop of 70% ethanol on a clean microscope slide.

-

Specimen Transfer: Using a sterile loop or needle, transfer a small portion of the fungal colony into the drop of ethanol.

-

Teasing: Gently tease the fungal material apart with two sterile needles to separate the hyphae and prevent clumping.

-

Staining: Before the ethanol evaporates, add one or two drops of LPCB stain to the specimen.

-

Mounting: Gently lower a coverslip over the drop, starting from one edge, to avoid trapping air bubbles.

-

Examination: The slide is now ready for microscopic examination. Observe under low (10x) and high (40x) power. Fungal structures will appear pale to dark blue.

References

The Role of Methylene Blue as a Redox Indicator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene blue, a heterocyclic aromatic chemical compound, serves as a prominent redox indicator in a multitude of chemical and biological applications.[1][2] Its utility stems from a distinct and reversible color change in response to oxidation and reduction processes, transitioning from a vibrant blue in its oxidized state to colorless in its reduced form, known as leucomethylene blue.[2][3][4] This comprehensive technical guide delineates the core principles of methylene blue's function as a redox indicator, presenting quantitative data, detailed experimental protocols, and visual representations of its underlying mechanisms and applications.

Core Principles of Methylene Blue as a Redox Indicator

Methylene blue's efficacy as a redox indicator is rooted in its ability to accept and donate electrons, thereby undergoing a change in its molecular structure that affects its absorption of light. In an oxidizing environment, methylene blue exists in its oxidized, blue-colored form. When exposed to a reducing agent, it gains electrons and is converted to the colorless leucomethylene blue. This reversible reaction is the cornerstone of its application in monitoring redox reactions.

The standard electrode potential (E°) of the Methylene Blue/Leucomethylene Blue redox couple is a critical parameter governing its function. This potential determines the point at which the color change will occur in a given redox reaction, making it a valuable tool for endpoint determination in titrations and for assessing the redox state of biological systems.

Chemical and Physical Properties

Methylene blue, also known as methylthioninium chloride, is a formal derivative of phenothiazine. It is a dark green powder that dissolves in water to form a blue solution. The hydrated form contains three molecules of water per unit of methylene blue.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈ClN₃S | |

| Molar Mass | 319.85 g/mol | |

| Appearance | Dark green crystalline powder | |

| Solubility | Soluble in water, ethanol | |

| Standard Redox Potential (E°') | +0.011 V (at pH 7) | |

| pKa | 2.6, 11.2 | |

| Maximum Absorption (λmax) | ~660-670 nm |

Mechanism of Action: The Redox Chemistry

The transformation between the oxidized (blue) and reduced (colorless) forms of methylene blue involves a two-electron transfer. In the presence of a reducing agent, the methylene blue cation (MB⁺) is reduced to the colorless leucomethylene blue (LMB). Conversely, in the presence of an oxidizing agent, LMB is oxidized back to MB⁺, restoring the blue color.

Below is a Graphviz diagram illustrating the reversible redox reaction of methylene blue.

Caption: Reversible redox reaction of Methylene Blue.

Quantitative Data

The redox potential of methylene blue is pH-dependent, a crucial consideration for its application in various experimental conditions.

| pH | Formal Potential (E°') vs. SHE | Reference |

| 4 | -0.10 V | |

| 7 | +0.011 V | |

| 11 | -0.40 V |

Experimental Protocols

Preparation of Methylene Blue Indicator Solution (0.1% w/v)

This protocol outlines the preparation of a standard 0.1% methylene blue solution for general laboratory use as a redox indicator.

Materials:

-

Methylene blue powder (C₁₆H₁₈ClN₃S)

-

Ethanol (95%) or Distilled Water

-

Volumetric flask (100 mL)

-

Weighing balance

-

Spatula

-

Funnel

Procedure:

-

Accurately weigh 0.1 g of methylene blue powder.

-

Transfer the powder into a 100 mL volumetric flask using a funnel.

-

Add approximately 50 mL of 95% ethanol (or distilled water, depending on the application's requirements) to the flask.

-

Swirl the flask gently until the methylene blue powder is completely dissolved.

-

Add more solvent to bring the total volume to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the solution in a well-labeled, airtight container, protected from light.

The "Blue Bottle" Experiment: A Classic Demonstration of a Reversible Redox Reaction

This experiment provides a striking visual demonstration of the reversible oxidation and reduction of methylene blue. An alkaline solution of a reducing sugar, such as glucose, reduces methylene blue to its colorless form. Shaking the container introduces oxygen, which re-oxidizes the indicator to its blue form.

Materials:

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Dextrose (glucose)

-

0.1% Methylene blue indicator solution

-

Distilled water

-

Erlenmeyer flask with a stopper (500 mL)

Procedure:

-

Dissolve 5 g of potassium hydroxide in 250 mL of distilled water in the Erlenmeyer flask.

-

Add 5 g of dextrose to the solution and swirl until dissolved.

-

Add 3-4 drops of the 0.1% methylene blue indicator solution to the flask.

-

Stopper the flask and swirl to mix the contents. The solution will initially be blue.

-

Allow the flask to stand undisturbed. The blue color will fade as the glucose reduces the methylene blue.

-

Once the solution is colorless, shake the flask vigorously. The dissolved oxygen from the air will re-oxidize the leucomethylene blue, and the blue color will reappear.

-

This cycle can be repeated multiple times.

Below is a Graphviz diagram illustrating the workflow of the "Blue Bottle" experiment.

Caption: Workflow of the "Blue Bottle" experiment.

Use of Methylene Blue in Monitoring Yeast Respiration

Methylene blue can act as an artificial electron acceptor to measure the rate of respiration in yeast. During respiration, dehydrogenase enzymes release hydrogen ions and electrons, which reduce methylene blue, causing it to decolorize. The rate of this color change is indicative of the rate of respiration.

Materials:

-

Yeast suspension

-

Glucose solution

-

0.1% Methylene blue indicator solution

-

Test tubes

-

Water bath

Procedure:

-

Prepare a suspension of yeast in a glucose solution.

-

Place a known volume of the yeast and glucose mixture into a series of test tubes.

-

Equilibrate the test tubes to the desired experimental temperature in a water bath.

-

Add a small, standardized volume of methylene blue solution to each test tube and start a timer.

-

Record the time it takes for the blue color to disappear in each tube.

-

The reciprocal of the time taken (1/time) can be used as a measure of the initial rate of respiration.

Below is a Graphviz diagram showing the logical relationship in the yeast respiration experiment.

Caption: Methylene Blue's role in yeast respiration.

Applications in Research and Drug Development

Beyond its use in basic chemical demonstrations, methylene blue's redox properties are leveraged in more advanced scientific and pharmaceutical contexts.

-

Analytical Chemistry: It is widely used as a redox indicator in various titrations, such as the determination of reducing sugars or the standardization of reducing agent solutions.

-

Microbiology and Cell Biology: Methylene blue is employed to assess cell viability and metabolic activity. For instance, in the reductase test for milk quality, the rate at which methylene blue is decolorized by bacteria indicates the level of microbial contamination.

-

Pharmacology and Drug Development: Methylene blue itself has therapeutic applications, notably in the treatment of methemoglobinemia, where it acts as an electron carrier to reduce methemoglobin back to functional hemoglobin. Its ability to cross the blood-brain barrier and modulate mitochondrial function has also led to research into its potential neuroprotective effects. Furthermore, its redox cycling properties are exploited in the development of electrochemical biosensors for detecting nucleic acids and other biomolecules.

Conclusion

Methylene blue remains an indispensable tool in the arsenal of researchers, scientists, and drug development professionals. Its straightforward and visually apparent redox-dependent color change, coupled with a well-characterized electrochemical behavior, ensures its continued relevance in both fundamental research and applied sciences. A thorough understanding of its properties and the appropriate experimental protocols is key to harnessing its full potential as a reliable and versatile redox indicator.

References

An In-depth Technical Guide to the Safe Handling of Methyl Blue in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling guidelines for the use of methyl blue (also known as methylene blue) in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a heterocyclic aromatic chemical compound with a deep blue color in its oxidized form.[1][2] It is commonly used as a biological stain and a redox indicator.[1][3][4] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₈ClN₃S | |

| Molar Mass | 319.85 g/mol | |

| Appearance | Dark green crystalline powder | |

| Color in Solution | Deep blue (oxidized form), Colorless (reduced form, leucomethylene blue) | |

| Odor | Slight or odorless | |

| Melting Point | 100-110 °C (with decomposition) | |

| Solubility | Soluble in water, ethanol, and chloroform; Insoluble in ether | |

| Absorbance Maximum | 660 nm |

Toxicological Data and Hazards

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It is crucial to be aware of its toxicological profile to minimize risks.

Table 2: Toxicological Data for this compound

| Metric | Value | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 1180 mg/kg | Rat |

Hazard Identification:

-

Acute Effects: Harmful if swallowed, causing symptoms like stomach pains, vomiting, diarrhea, nausea, and dizziness. It is also a severe eye irritant. Inhalation of dust may cause respiratory irritation.

-

Chronic Effects: May be a possible mutagen.

-

Target Organs: Blood.

Safety Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory when handling this compound.

Engineering Controls

-

Use only in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low.

-

Facilities should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved respirator.

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are essential to prevent accidents and environmental contamination.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Minimize dust generation and accumulation.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, well-ventilated area away from direct sunlight and heat.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

Disposal

-

Dispose of waste in accordance with all federal, state, and local regulations.

-

Do not discharge into waterways, drains, or sewers.

-

Contaminated packaging should be handled in the same way as the substance itself.

Emergency Procedures

In the event of an emergency, follow these first-aid and spill-response measures.

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them at rest. Seek medical attention if symptoms develop.

-

In Case of Skin Contact: Wash the affected area with plenty of water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor if you feel unwell.

Spill Response

-

Evacuate the area.

-

Wear appropriate PPE as described in Section 3.2.

-

Sweep up the spilled solid material, avoiding dust formation, and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

References

Navigating the Solubility of Methyl Blue in Laboratory Solvents: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

In the realm of scientific research, particularly in histology, pharmacology, and materials science, a precise understanding of a compound's solubility is fundamental to experimental design and the interpretation of results. This technical guide provides a focused examination of the solubility of Methyl Blue in various common laboratory solvents. Furthermore, it addresses the common point of confusion with the chemically distinct dye, Methylene Blue, and provides comprehensive solubility data for the latter to serve as a thorough resource for the scientific community.

Distinguishing this compound and Methylene Blue

It is critical to establish that this compound and Methylene Blue are different compounds with distinct chemical structures and applications.[1][2][3][4] this compound is a triphenylmethane dye primarily used as a stain for collagen in histology.[1] Methylene Blue, a thiazine dye, has a broader range of applications, including as a redox indicator and in medicine. This guide will first present the available solubility data for this compound, followed by a more extensive dataset for Methylene Blue, given the greater availability of quantitative information for the latter.

Solubility Profile of this compound

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, established qualitative descriptions are available.

Qualitative Solubility of this compound:

-

Water: Soluble

-

Ethanol: Slightly soluble

Due to the limited quantitative data, researchers are encouraged to determine the solubility of this compound in their specific solvent systems empirically. The experimental protocol provided in this guide is suitable for this purpose.

Comprehensive Solubility Data for Methylene Blue

In contrast to this compound, the solubility of Methylene Blue has been more thoroughly investigated. The following table summarizes its solubility in key laboratory solvents.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 40 g/L | 20 | |

| Water | 4.36 g/100 mL | 25 | |

| Water | 43.21 kg/m ³ | 25.15 | |

| Ethanol | 1:65 (g/mL) | Room Temperature | Implies ~1.54 g/100 mL |

| Ethanol | ~3.3 mg/mL | Not Specified | |

| Methanol | Very high solubility | 30.15 | Not precisely measurable by the referenced method due to high concentration. |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | Not Specified | |

| Dimethylformamide (DMF) | ~2 mg/mL | Not Specified | |

| Chloroform | Soluble | Not Specified | |

| Glacial Acetic Acid | More soluble than in water | Not Specified | |

| Diethyl Ether | Insoluble | Not Specified |

Experimental Protocol for Determining Dye Solubility

The following is a generalized and robust protocol for determining the solubility of a dye such as this compound or Methylene Blue in a specific solvent. This method is based on the widely accepted shake-flask technique.

Objective: To determine the equilibrium solubility of a dye in a given solvent at a specified temperature.

Materials:

-

Dye powder (e.g., this compound)

-

Selected laboratory solvent

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the dye powder to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the container and allow it to stand to let the excess solid settle.

-

Centrifuge the solution to further pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the dye in the same solvent with known concentrations.

-

Measure the absorbance of these standard solutions at the dye's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer to generate a calibration curve.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Measure the absorbance of the diluted sample.

-

Using the calibration curve, determine the concentration of the dye in the diluted sample and calculate the concentration in the original saturated solution.

-

-

Data Reporting:

-

Express the solubility in standard units such as g/L, mg/mL, or mol/L at the specified temperature.

-

Caption: Workflow for determining dye solubility.

References

An In-depth Technical Guide to the Cationic Properties of Methylene Blue and Its Interaction with Cellular Components

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on Methylene Blue (C.I. 52015), a cationic thiazine dye. The user's query specified "Methyl Blue," however, the request for information on "cationic properties" and interactions with negatively charged cellular components strongly indicates an interest in Methylene Blue. This compound (C.I. 42780) is a distinctly different, anionic triphenylmethane dye with opposing staining properties and is therefore not the subject of this guide.[1][2]

Introduction to Methylene Blue

Methylene Blue (MB), also known as Methylthioninium chloride, is a heterocyclic aromatic compound with the chemical formula C₁₆H₁₈ClN₃S.[3][4] It is a well-established thiazine dye widely utilized in various scientific and medical fields.[2] At room temperature, it exists as a dark green, odorless powder that forms a deep blue solution when dissolved in water. A key characteristic of Methylene Blue is its nature as a cationic, or basic, dye. This property is fundamental to its utility as a biological stain and its interactions with cellular machinery.

Chemical Structure and Cationic Nature

The cationic character of Methylene Blue arises from its chemical structure, specifically the 3,7-bis(dimethylamino)phenothiazin-5-ium cation. In aqueous solutions, Methylene Blue dissociates, yielding this positively charged chromophore, which is responsible for its color and its strong affinity for negatively charged molecules within the cell. This electrostatic attraction is the primary mechanism driving its function as a stain for acidic cellular components.

Interaction with Cellular Components

The positive charge of the Methylene Blue molecule dictates its interaction with various anionic macromolecules within the cell. This selective binding allows for the visualization of specific cellular structures and forms the basis of its applications in histology, microbiology, and diagnostics.

Interaction with Nucleic Acids (DNA and RNA)

Methylene Blue exhibits a strong affinity for nucleic acids due to the negatively charged phosphate backbone of DNA and RNA. This interaction is a cornerstone of its use as a nuclear and chromosomal stain. The primary mode of interaction is believed to be electrostatic binding, although intercalation between base pairs has also been suggested as a potential mechanism. This binding allows for the visualization of the nucleus, making it appear blue under a microscope. Unlike some other nucleic acid stains, Methylene Blue is considered less toxic and does not interfere with nucleic acid retention on hybridization membranes, making it a viable, albeit less sensitive, alternative to ethidium bromide for staining DNA and RNA in gels.

Interaction with Proteins

Methylene Blue also interacts with proteins, particularly those with a net negative charge at physiological pH. The binding is often driven by electrostatic interactions with acidic amino acid residues (e.g., aspartate and glutamate). Studies with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), have shown that Methylene Blue can bind within specific subdomains, with hydrogen bonds and van der Waals forces also playing a significant role in the complexation. This interaction can lead to quenching of the intrinsic protein fluorescence, a phenomenon that can be exploited in binding studies.

Interaction with Acidic Polysaccharides

Many cellular and extracellular structures are rich in acidic polysaccharides, also known as glycosaminoglycans (GAGs). These include components of the bacterial cell wall, the extracellular matrix, and granules of certain immune cells (e.g., mast cells). The sulfate and carboxyl groups on GAGs confer a high negative charge density, making them prime targets for Methylene Blue binding. This property allows Methylene Blue to be used for staining bacteria and highlighting acidic carbohydrates in tissue sections.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Methylene Blue's properties and its interactions with biomolecules.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₈ClN₃S | |

| Molar Mass | 319.85 g/mol | |

| Maximum Absorption (λmax) | ~663-665 nm in aqueous solution | |

| pKa | 3.8 |

| Interaction Parameter | Value | Biomolecule | Experimental Context |

| Binding Constant (Kb) for New Methylene Blue | 2.766 x 10⁵ dm³ mol⁻¹ | Human Serum Albumin (HSA) | Spectroscopic analysis |

| Binding Constant (Kb) for New Methylene Blue | 1.187 x 10⁵ dm³ mol⁻¹ | Bovine Serum Albumin (BSA) | Spectroscopic analysis |

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific investigation. Below are protocols for common applications of Methylene Blue.

Protocol for General Cell Staining

This protocol is a basic method for staining cells for microscopic observation.

-

Sample Preparation : Mount the sample (e.g., a cell smear or tissue section) on a clean glass microscope slide. The sample can be air-dried or fixed using a suitable fixative like methanol.

-

Staining : Flood the slide with a 1% aqueous solution of Methylene Blue.

-

Incubation : Allow the stain to sit for 1-3 minutes.

-

Washing : Gently rinse the slide with tap water to remove excess stain.

-

Drying and Mounting : Blot the slide dry with tissue paper. A coverslip can be added if desired.

-

Observation : View the stained sample under a microscope. The nuclei and other acidic components will appear blue.

Protocol for DNA/RNA Staining in Agarose Gels

Methylene Blue provides a safer alternative to ethidium bromide for visualizing nucleic acids in electrophoresis gels.

-

Electrophoresis : Perform agarose gel electrophoresis of DNA or RNA samples as per standard procedures.

-

Staining : After electrophoresis, immerse the gel in a 0.02% Methylene Blue solution in distilled water. Stain for 15 minutes.

-

Destaining : Transfer the gel to a container with distilled water to destain for 15 minutes. This reduces the background color, improving the visibility of the nucleic acid bands.

-

Visualization : The DNA or RNA bands will appear as dark blue against a lighter blue background. Visualization can be done using a white light box, which avoids the mutagenic effects of UV transillumination.

Spectrophotometric Analysis of Methylene Blue-Biomolecule Interaction

This protocol outlines a general approach to studying the binding of Methylene Blue to a biomolecule (e.g., a protein or DNA) using UV-Vis spectrophotometry.

-

Determine λmax : Measure the absorbance spectrum of a dilute Methylene Blue solution (e.g., in a suitable buffer) to determine its maximum absorption wavelength (λmax), which is typically around 665 nm.

-

Prepare Solutions : Prepare a stock solution of Methylene Blue and a stock solution of the biomolecule of interest in the same buffer.

-

Titration :

-

In a cuvette, place a fixed concentration of Methylene Blue solution.

-

Measure the initial absorbance at λmax.

-

Incrementally add small aliquots of the biomolecule solution to the cuvette.

-

After each addition, mix gently and record the absorbance spectrum.

-

-

Data Analysis :

-

Observe the changes in the absorbance of Methylene Blue upon addition of the biomolecule. A shift in λmax or a change in molar absorptivity can indicate binding.

-

The binding constant can be calculated by fitting the titration data to an appropriate binding model (e.g., the Benesi-Hildebrand equation).

-

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz DOT language provide a clear visual representation of complex processes.

Experimental Workflow for Assessing Dye-Biomolecule Interaction

Caption: Workflow for characterizing dye-biomolecule interactions.

Simplified Signaling Pathway for Methylene Blue in Photodynamic Therapy (PDT)

Caption: Methylene Blue's role as a photosensitizer in PDT.

References

Methodological & Application

Application Notes and Protocols: Preparation of 1% Methyl Blue Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the preparation of a 1% (w/v) methyl blue aqueous solution, a common stain used in various biological and histological applications.

Overview

This compound is an aniline-derived dye used as a biological stain in histology and cytology. It is effective for staining collagen, cytoplasm, and other cellular components, rendering them visible for microscopic examination. Accurate preparation of the staining solution is critical for achieving consistent and reliable results. This protocol outlines the necessary reagents, equipment, safety precautions, and procedural steps for preparing a 1% this compound solution.

Materials and Reagents

Quantitative Data Summary

The following table summarizes the components required for the preparation of 100 mL of a 1% this compound solution.

| Component | Chemical Formula | Quantity (for 100 mL) | Concentration | Storage | Shelf Life |

| This compound Powder (C.I. 42780) | C₃₇H₂₇N₃Na₂O₉S₃ | 1.0 g | 1% (w/v) | Room Temp, Dry | 36 Months |

| Distilled or Deionized Water | H₂O | q.s. to 100 mL | N/A | Room Temp | N/A |

| 95% Ethanol (Optional) | C₂H₅OH | ~5 mL | N/A | Room Temp | N/A |

Note: The use of a small amount of ethanol can aid in the initial dissolution of the this compound powder before dilution with water.

Equipment

-

Analytical balance

-

100 mL Volumetric flask

-

150 mL Beaker

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

Spatula and weighing paper/boat

-

Wash bottle with distilled water

-

Amber glass storage bottle

-

(Optional) Funnel and filter paper

Safety Precautions

It is imperative to adhere to standard laboratory safety practices when handling this compound and other chemicals.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and suitable chemical-resistant gloves.[1][2]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust particles.[1][3]

-

Handling: Avoid contact with skin and eyes and prevent dust formation. Do not ingest or inhale the powder.

-

First Aid:

-

Skin Contact: Rinse the affected area with plenty of water. If irritation persists, seek medical attention.

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.

-

Inhalation: Move the individual to fresh air. If symptoms develop, seek medical attention.

-

Ingestion: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention if symptoms occur.

-

-

Storage: Store the this compound powder and the prepared solution in tightly closed, labeled containers in a cool, dry, and well-ventilated place away from direct sunlight.

-

Disposal: Dispose of waste materials and solutions in accordance with local, regional, and national regulations.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the preparation of the 1% this compound solution.

Caption: Workflow for preparing 1% this compound solution.

Step-by-Step Experimental Protocol

This protocol details the preparation of 100 mL of a 1% (weight/volume) this compound solution.

-

Calculation and Weighing:

-

To create a 1% w/v solution, 1 gram of solute is needed for every 100 mL of the final solution volume.

-

Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.

-

Carefully weigh out 1.0 g of this compound powder using a clean spatula.

-

-

Dissolution of this compound Powder:

-

Transfer the weighed powder into a 150 mL beaker.

-

Add a magnetic stir bar to the beaker.

-

Pour approximately 70 mL of distilled water into the beaker.

-

Place the beaker on a magnetic stirrer and stir the mixture until the this compound powder is completely dissolved. The solution should be clear and free of visible particles. Gentle heating can be applied to aid dissolution if necessary, but allow the solution to cool to room temperature before proceeding.

-

-

Bringing to Final Volume:

-

Once the powder is fully dissolved, carefully transfer the solution from the beaker into a 100 mL volumetric flask. Use a funnel to avoid spillage.

-

Rinse the beaker with a small amount of distilled water and transfer the rinsing water into the volumetric flask. Repeat this step two to three times to ensure all the dye is transferred.

-

Continue to add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

-

Final Mixing and Storage:

-

Cap the volumetric flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

-

If any undissolved particles remain, the solution can be filtered through standard filter paper.

-

Transfer the final 1% this compound solution into a clean, clearly labeled amber glass bottle for storage. The label should include the name of the solution, concentration, and date of preparation.

-

Store the solution at room temperature in a dry, well-ventilated area.

-

References

Application Notes and Protocols for Yeast Viability Counting Using Methylene Blue Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yeast viability is a critical parameter in a multitude of research and industrial applications, including fermentation processes, drug discovery, and fundamental cell biology. Determining the ratio of live to dead cells within a yeast population is essential for ensuring process consistency, evaluating the cytotoxic effects of compounds, and understanding cellular responses to environmental stressors. Methylene blue staining is a widely used, rapid, and cost-effective method for assessing yeast cell viability.

Principle of the Method

The methylene blue staining method is based on the metabolic activity of viable yeast cells. Live, metabolically active yeast cells possess enzymes, such as dehydrogenases, that can reduce the methylene blue dye to its colorless form, leuco-methylene blue.[1] Consequently, viable cells remain unstained. In contrast, non-viable or membrane-compromised cells are unable to carry out this reduction and therefore remain stained blue.[1][2] This differential staining allows for the microscopic enumeration of live and dead cells, providing a quantitative measure of the culture's viability.

Data Presentation

Quantitative data from yeast viability assays should be recorded systematically to allow for clear interpretation and comparison across experiments. Below is a template for data collection and a table with expected viability percentages under different conditions.

Data Collection Template

| Sample ID | Total Cells Counted | Dead Cells (Blue) | Viable Cells (Colorless) | % Viability | Cell Concentration (cells/mL) |

Expected Viability Percentages

| Condition | Expected Viability | Notes |

| Healthy, logarithmic phase culture | >95% | Yeast actively budding and metabolically robust.[3] |

| Stationary phase culture | 85-95% | Nutrient limitation may lead to a slight decrease in viability. |

| Stressed culture (e.g., ethanol shock, temperature stress) | Variable (<85%) | Viability will decrease depending on the severity and duration of the stress. |

| Non-viable (heat-killed) control | <5% | Should be predominantly blue-stained cells. |

Experimental Protocols

This section provides a detailed protocol for determining yeast viability using methylene blue staining and a hemocytometer for cell counting.

Materials and Reagents

-

Methylene Blue Staining Solution (0.01% w/v):

-

Dissolve 0.01 g of methylene blue in 10 mL of distilled water.

-

Add 2 g of sodium citrate dihydrate and stir until dissolved.

-

Bring the final volume to 100 mL with distilled water.

-

Filter the solution through filter paper.

-

Store at room temperature.

-

-

Yeast culture

-

Microscope

-

Hemocytometer with coverslip

-

Micropipettes and tips

-

Microcentrifuge tubes

-

Vortex mixer

Experimental Workflow Diagram

Caption: Workflow for yeast viability counting using methylene blue.

Detailed Staining and Counting Protocol

-

Sample Preparation: Ensure the yeast culture is well-mixed by gentle vortexing to obtain a homogenous suspension.

-

Dilution: If the yeast culture is dense, perform a serial dilution (e.g., 1:100) with sterile water or saline to achieve a countable number of cells in the hemocytometer (aim for 50-100 cells per large square).

-

Staining: In a microcentrifuge tube, mix an equal volume of the diluted yeast suspension and the 0.01% methylene blue staining solution (e.g., 100 µL of yeast suspension + 100 µL of methylene blue solution). Mix gently.

-

Incubation: Incubate the mixture at room temperature for 1 to 5 minutes. Avoid prolonged incubation as it can be toxic to live cells and lead to an overestimation of non-viable cells.

-

Loading the Hemocytometer: Carefully clean the hemocytometer and its coverslip with 70% ethanol. Place the coverslip over the counting grid. Pipette approximately 10 µL of the stained cell suspension into the groove of the hemocytometer, allowing capillary action to fill the chamber.

-

Microscopic Observation: Place the hemocytometer on the microscope stage. Using a 40x objective (400x total magnification), focus on the grid lines of the hemocytometer.

-

Cell Counting:

-

Count the total number of yeast cells and the number of blue-stained (non-viable) cells in the central 25 large squares of the hemocytometer grid. To avoid counting bias, for cells touching the outer lines, only count cells on two of the four borders (e.g., top and right).

-

A bud should be counted as a separate cell if it is at least half the size of the mother cell.

-

Count a minimum of 200 cells to ensure statistical significance.

-

Calculations

-

Percentage Viability:

-

% Viability = (Total cells - Number of blue cells) / Total cells * 100

-

-

Total Cell Concentration:

-

Cells/mL = (Total cell count in the 25 large squares) x Dilution factor x 10^4

-

The dilution factor must account for both the initial dilution of the yeast culture and the 1:1 dilution with methylene blue.

-

10^4 is the volume correction factor for the hemocytometer.

-

Signaling Pathway and Logical Relationships

The underlying principle of the methylene blue viability assay is based on the enzymatic activity within a healthy cell, which is a hallmark of viability.

Caption: Principle of Methylene Blue Staining for Yeast Viability.

Troubleshooting

| Issue | Possible Cause | Solution |

| All cells are blue | - Culture is non-viable.- Incubation time with stain was too long. | - Test with a known viable culture.- Reduce incubation time to 1-5 minutes. |

| No cells are blue | - Culture is highly viable.- Incubation time was too short. | - This may be a correct result.- Ensure a minimum of 1 minute incubation. |

| Too many cells to count | - Insufficient dilution. | - Increase the dilution factor of the initial yeast suspension. |

| Too few cells to count | - Excessive dilution. | - Decrease the dilution factor or use an undiluted sample if appropriate. |

| Cells appear light blue | - Recently dead cells may still have some residual enzyme activity. | - This is a known limitation of the assay. For greater accuracy with cultures below 80-90% viability, consider alternative stains like Trypan Blue or Erythrosin B. |

References

Application Notes and Protocols for Staining Fungal Hyphae in Plant Tissue Using Methyl Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl blue is a cationic dye widely utilized in biological sciences for various staining procedures.[1][2] In plant pathology and mycology, it serves as an effective stain for the visualization of fungal hyphae within plant tissues. Its ability to bind to negatively charged components makes it particularly useful for highlighting fungal cell walls, aiding in the assessment of fungal colonization, and studying plant-pathogen interactions.[2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in staining fungal structures in plant samples.

Principle of Staining

This compound is a positively charged (cationic) dye that binds to negatively charged molecules such as DNA and RNA, which are present in the nucleus and cytoplasm of cells.[3] This interaction allows for the differentiation and visualization of fungal structures against the background of plant tissue. In viable cells, enzymatic activity can reduce this compound, rendering it colorless.[4] However, in dead cells or within the chitin-rich fungal cell walls, the stain is retained, appearing as a distinct blue color. This characteristic is particularly useful for identifying and examining the morphology, location, and abundance of fungal hyphae, vesicles, and arbuscules within plant roots and leaves.

Quantitative Data Summary

The successful staining of fungal hyphae in plant tissue is dependent on several key parameters, including the concentration of clearing agents, staining solutions, and incubation times. The following tables summarize the quantitative data gathered from various established protocols.

Table 1: Clearing Agents and Conditions

| Clearing Agent | Concentration | Temperature | Duration | Plant Tissue Type |

| Potassium Hydroxide (KOH) | 2% - 10% w/v | Room Temperature to 121°C (Autoclave) | 15 minutes to overnight | Roots (herbaceous and woody), Leaves |

| Sodium Hydroxide (NaOH) | 1% - 10% w/v | Room Temperature to 65°C | 20 - 30 minutes | Roots |

Note: The optimal clearing time and temperature are highly dependent on the plant species and tissue type. Older, more lignified tissues generally require longer clearing times or higher temperatures.

Table 2: this compound Staining Solutions and Incubation Times

| This compound Concentration | Solvent | Incubation Temperature | Incubation Time |

| 0.01% | Water | Room Temperature (20-25°C) | 10 - 15 minutes |

| 0.06% (stock solution) | Water | Room Temperature (20-25°C) | N/A (used to prepare working solution) |

| 1% | Aqueous Solution | Room Temperature (20-30°C) | 1 - 3 minutes |

| 5% in Lactophenol | Lactophenol | Room Temperature | 20 minutes |

Note: Staining times may need to be optimized based on the specific tissue and the extent of fungal colonization.

Experimental Protocols

The following protocols provide a detailed methodology for staining fungal hyphae in plant tissue using this compound. It is crucial to optimize these protocols based on the specific plant species and fungal pathogen under investigation.

Protocol 1: Rapid Staining of Fungal Hyphae in Herbaceous Roots

This protocol is adapted for rapid screening of fungal colonization in young, non-pigmented roots.

Materials:

-

Freshly collected plant roots

-

10% Potassium Hydroxide (KOH)

-

1% Hydrochloric Acid (HCl)

-

0.01% this compound staining solution (in water)

-

Distilled water

-

Microscope slides and coverslips

-

Glycerol (for mounting)

-

Beakers or petri dishes

-

Forceps

-

Microscope

Procedure:

-

Sample Collection and Washing: Gently wash the collected roots with tap water to remove soil and debris.

-

Clearing: Place the roots in a beaker containing 10% KOH. For young, tender roots, incubate at room temperature for 1-2 hours or until the tissue becomes translucent. For more robust roots, heating in a water bath at 60-90°C for 15-60 minutes may be necessary.

-

Rinsing: Carefully remove the KOH solution and rinse the roots thoroughly with several changes of tap water until the brown color of the clearing solution is gone.

-

Acidification: Submerge the cleared roots in 1% HCl for 3-5 minutes. This step neutralizes the residual KOH and enhances staining.

-

Staining: Transfer the roots to a 0.01% this compound solution and incubate for 10-15 minutes at room temperature.

-